molecular formula C13H8Cl2O2 B1440562 4-(2,3-Dichlorophenyl)benzoic acid CAS No. 7111-63-9

4-(2,3-Dichlorophenyl)benzoic acid

Cat. No. B1440562
CAS RN: 7111-63-9
M. Wt: 267.1 g/mol
InChI Key: STLGUJTWUAPIIL-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)benzoic acid is a compound that belongs to the class of organic compounds known as benzoic acids. These are compounds containing a benzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring bearing a carboxyl and a hydroxyl groups . The molecular formula is C13H8Cl2O2 and the molecular weight is 267.107 .

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain, fever, and swelling. By inhibiting COX, 4-(2,3-Dichlorophenyl)benzoic acid reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Diclofenac has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses. In addition, this compound has been shown to increase the production of nitric oxide (NO), a molecule that is involved in the regulation of blood flow and the immune response.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. It has also been extensively studied, so there is a large body of research on its effects and mechanisms of action. However, there are also some limitations to the use of 4-(2,3-Dichlorophenyl)benzoic acid in lab experiments. It has been shown to have some toxic effects, particularly on the liver and kidneys, so care must be taken when using it in experiments. In addition, its effects can vary depending on the dose and the route of administration, so these factors must be carefully controlled in experiments.

Future Directions

There are a number of future directions for research on 4-(2,3-Dichlorophenyl)benzoic acid. One area of research is the development of new formulations of this compound that can be more effective and have fewer side effects. Another area of research is the exploration of the effects of this compound on different types of cells and tissues, as well as its effects on the immune system. Finally, there is a need for more research on the long-term effects of this compound use, particularly in high-risk populations such as the elderly and those with pre-existing liver or kidney disease.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Diclofenac is also used in the treatment of migraine headaches and menstrual cramps.

properties

IUPAC Name

4-(2,3-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGUJTWUAPIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680735
Record name 2',3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7111-63-9
Record name 2',3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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